Product packaging for Ethyl (4-fluoro-2-methylbenzoyl)acetate(Cat. No.:CAS No. 1397193-30-4)

Ethyl (4-fluoro-2-methylbenzoyl)acetate

Cat. No.: B1405926
CAS No.: 1397193-30-4
M. Wt: 224.23 g/mol
InChI Key: YRDJNVGINCPBAA-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-2-methylbenzoyl)acetate is an aromatic ester featuring a fluorinated benzoyl moiety substituted with a methyl group at the ortho position. This compound is part of a broader class of fluorinated esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the electron-withdrawing fluorine atom and the steric bulk of the methyl group, which influence reactivity, solubility, and intermolecular interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO3 B1405926 Ethyl (4-fluoro-2-methylbenzoyl)acetate CAS No. 1397193-30-4

Properties

IUPAC Name

ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDJNVGINCPBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate typically involves the esterification of 4-fluoro-2-methylbenzoic acid with ethyl acetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Alkaline hydrolysis5% NaOH, aqueous HCl acidification 4-fluoro-2-methylbenzoic acid (major) and 2-fluoro-4-methylbenzoic acid (minor)Isomers form due to regioselectivity in Friedel-Crafts acylation during synthesis. Recrystallization separates isomers .
Acidic hydrolysisH₂SO₄/HCl, reflux4-fluoro-2-methylbenzoic acid + ethanolLess common due to competing side reactions in strong acids.

Oxidation and Reduction

The carbonyl and ester groups enable redox transformations:

Oxidation

  • Reagents : KMnO₄ (acidic/neutral), CrO₃

  • Products : 4-fluoro-2-methylbenzoic acid

  • Mechanism : Ester cleavage followed by oxidation of the α-carbon.

Reduction

  • Reagents : LiAlH₄, NaBH₄ (with catalytic additives)

  • Products : 4-fluoro-2-methylbenzyl alcohol

  • Selectivity : LiAlH₄ reduces the ester to primary alcohol; NaBH₄ is less effective without activation.

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution:

Nucleophile Conditions Products Yield
Methoxide (NaOMe)Polar aprotic solvent, 60°C4-methoxy-2-methylbenzoylacetateModerate
Amines (RNH₂)DMF, 80°CSubstituted amide derivativesVariable

Note : Fluorine’s electronegativity slows substitution compared to chloro/bromo analogs, requiring harsher conditions .

Photochemical Reactions

UV irradiation induces structural rearrangements:

  • Primary Pathway : Photo-Favorskii rearrangement under UV light (254–365 nm) releases carboxylic acids via a quinoid enol intermediate .

  • Byproducts : May include photoreduction products (e.g., acetophenones) in hydroxylic solvents.

Esterification and Transesterification

The compound acts as a carboxylate precursor in coupling reactions:

  • Reagents : DCC/DMAP, OxymaPure®/DIPEA

  • Products : Peptides, thioesters, or modified esters via N-acyl pyridinium intermediates.

  • Key Advantage : Racemization-free synthesis under mild conditions .

Comparative Reactivity

Analog Reactivity in Substitution Stability
Ethyl (4-chloro-2-methylbenzoyl)acetateFasterLower
Ethyl (4-bromo-2-methylbenzoyl)acetateModerateModerate
Ethyl (4-fluoro-2-methylbenzoyl)acetateSlower (due to C-F bond strength)Higher

Scientific Research Applications

Common Synthetic Routes

MethodDescription
EsterificationReaction of 4-fluoro-2-methylbenzoic acid with ethyl acetate
OxidationConversion to corresponding carboxylic acids using agents like KMnO4
ReductionTransformation of the ester group into an alcohol using LiAlH4
Nucleophilic SubstitutionReactions at the fluorine atom or ester group with nucleophiles like NaOMe

Pharmaceutical Sciences

Ethyl (4-fluoro-2-methylbenzoyl)acetate has been extensively studied for its medicinal properties. It is utilized in the synthesis of various pharmacologically active compounds, including potential antimalarial agents and anti-inflammatory drugs. The compound participates in base-promoted domino reactions leading to hydroxybenzophenones, which serve as intermediates in drug development.

Case Study: Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have shown efficacy in reducing inflammation and pain, making it a candidate for further pharmacological exploration.

Material Science

In material science, this compound is used as a building block for synthesizing complex molecules such as pyrimidine derivatives, which are essential in the development of organic light-emitting diodes (OLEDs) and other semiconductor applications . The fluorinated structure enhances the electronic properties of these materials.

Agrochemistry

This compound plays a role in the synthesis of intermediates for agrochemical products. These compounds are crucial for developing new pesticides and herbicides that improve crop yields and protection against pests.

Food Chemistry

In food chemistry, this compound is incorporated into formulations to produce specific aromatic compounds due to its ester group properties. It can enhance flavors and aromas in various food products.

Research Insights

Recent studies have focused on the interactions of this compound with biological systems to uncover its mechanisms of action. Investigations reveal that it interacts with specific biological targets, influencing metabolic pathways crucial for its antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Ethyl (4-fluoro-2-methylbenzoyl)acetate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations in Fluorinated Esters

The compound’s structural analogues differ in substituent positions, functional groups, and electronic effects. Key examples include:

Compound Name Substituents/Functional Groups Molecular Formula Key Features Reference
Ethyl (4-fluoro-2-methylbenzoyl)acetate 4-fluoro, 2-methyl, benzoyl, acetate C₁₂H₁₃FO₃ Fluorine (para) and methyl (ortho) enhance lipophilicity and steric hindrance
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-fluoro, 2,6-dimethoxy, acetate C₁₂H₁₅FO₄ Methoxy groups increase polarity and hydrogen-bonding capacity
Ethyl 2-(4-fluoro-2-methylphenoxy)acetate 4-fluoro, 2-methyl, phenoxy, acetate C₁₁H₁₃FO₃ Phenoxy group reduces electron density at the aromatic ring
Ethyl 1-sec-butyl-2-(4-chlorobenzoyl)acetate 4-chloro, sec-butyl, benzoyl, acetate C₁₆H₂₀ClO₃ Chlorine (para) increases electron withdrawal; sec-butyl adds steric bulk
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]imidazolyl}acetate Imidazole, sulfonyl, fluorophenyl, acetate C₂₆H₂₃FN₂O₄S Sulfonyl group enhances metabolic stability; imidazole enables coordination

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and lower electronegativity (compared to chlorine) reduce steric hindrance and polarizability, affecting crystallization and solubility .
  • Methoxy vs. Methyl : Methoxy groups increase polarity (e.g., logP reduction by ~0.5 units) and participate in hydrogen bonding, unlike methyl groups .
  • Benzoyl vs. Phenoxy: The benzoyl group in the target compound enhances conjugation and π-π stacking interactions, whereas phenoxy derivatives exhibit weaker aromatic interactions .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated at ~2.5–3.0, higher than dimethoxy analogues (logP ~1.8–2.2) due to reduced polarity .
  • Thermal Stability : Fluorinated benzoyl esters generally decompose above 200°C, while chlorinated analogues (e.g., 4-chlorobenzoyl derivatives) show higher thermal stability (decomposition >220°C) due to stronger C–Cl bonds .
  • Solubility : The methyl group in ortho position reduces aqueous solubility (<0.1 mg/mL) compared to unsubstituted fluorobenzoyl acetates (~0.5 mg/mL) .

Reactivity Trends

  • Nucleophilic Substitution : The fluorine atom in the para position is less reactive toward nucleophiles than chlorine, necessitating harsher conditions (e.g., K₂CO₃, DMF, 80°C) .
  • Hydrolysis : The ester group hydrolyzes 2–3 times faster in acidic conditions (t₁/₂ ~2 h at pH 2) compared to neutral or basic conditions due to protonation of the carbonyl oxygen .

Biological Activity

Ethyl (4-fluoro-2-methylbenzoyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanism of action, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituent enhances the compound's lipophilicity and binding affinity, potentially increasing its efficacy in pharmacological applications. The ester group may also facilitate hydrolysis, leading to the release of active metabolites that exert biological effects.

Biological Activities

  • Antimicrobial Activity : this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit the growth of cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The cytotoxic effects are likely due to the compound's ability to induce apoptosis in malignant cells.
  • Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as a competitive inhibitor for certain kinases or proteases, which are critical in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli12.5
AnticancerMCF-78.0
Enzyme InhibitionKinase A5.0

Case Study: Anticancer Activity Against MCF-7 Cells

In a study assessing the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined to be 8 µM. This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl (4-fluoro-2-methylbenzoyl)acetate?

  • Methodology : The compound can be synthesized via esterification or condensation reactions. For example, refluxing the carboxylic acid derivative (e.g., 4-fluoro-2-methylbenzoyl chloride) with ethyl acetoacetate in ethanol, catalyzed by a base like potassium carbonate, yields the ester. Purification via silica gel chromatography using ethyl acetate/hexane mixtures (1:1 ratio) is typical .
  • Key Considerations : Monitor reaction progress using TLC (chloroform:ethyl acetate, 2:1) to confirm completion .

Q. How can this compound be purified post-synthesis?

  • Methodology : Liquid-liquid extraction with ethyl acetate is effective for isolating the compound from aqueous layers. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
  • Validation : Purity can be verified by melting point analysis and HPLC (>98% purity threshold) .

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • Methodology :

  • IR Spectroscopy : Identify ester carbonyl (C=O, ~1720–1740 cm⁻¹) and aromatic C-F (1250–1100 cm⁻¹) stretches .
  • NMR : ¹H NMR shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.8–7.5 ppm) .
  • GC-MS : Molecular ion peak (m/z ≈ 236) and fragmentation patterns confirm the structure .

Advanced Research Questions

Q. What challenges arise during crystallographic analysis of this compound?

  • Methodology : Fluorine atoms in the structure complicate X-ray diffraction due to their low electron density. Use high-resolution data (λ < 1 Å) and SHELX refinement tools for accurate modeling. Hydrogen atoms are placed using riding models, and thermal parameters are constrained .
  • Validation : Check for R-factor convergence (< 0.05) and validate geometry with programs like PLATON .

Q. How can TLC conditions be optimized for reaction monitoring?

  • Methodology : Test eluents with varying polarities (e.g., hexane:ethyl acetate ratios). For polar intermediates, a 4:1 hexane:ethyl acetate system resolves spots effectively. Ethyl acetate’s moderate polarity (dielectric constant ~6.0) balances separation and migration .
  • Troubleshooting : Adjust ratios if spots overlap; confirm purity via single-spot Rf values .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Store at -20°C in inert atmospheres to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via HPLC. Degradation products (e.g., free carboxylic acid) indicate ester bond instability .
  • Thermodynamic Data : Heat of combustion (-10,110 kJ/mol) and volatility (BP 77.1°C) inform storage protocols .

Q. What mechanistic insights exist for its esterification/transesterification reactions?

  • Methodology : Isotopic labeling (e.g., ¹⁸O in ethanol) tracks oxygen migration. Gas-phase studies using mass spectrometry reveal intermediates like enol ions. Computational docking (DFT) models transition states and activation energies .
  • Validation : Compare experimental kinetic data (rate constants) with computational predictions .

Q. How is the compound quantified in complex matrices (e.g., biological samples)?

  • Methodology : Extract using ethyl acetate microextraction, followed by derivatization (e.g., silylation) for GC-MS. Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix effects .
  • Detection Limits : Achieve ppb-level sensitivity using selected ion monitoring (SIM) mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (4-fluoro-2-methylbenzoyl)acetate
Reactant of Route 2
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Ethyl (4-fluoro-2-methylbenzoyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.